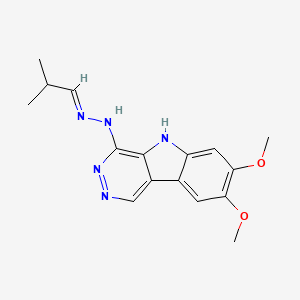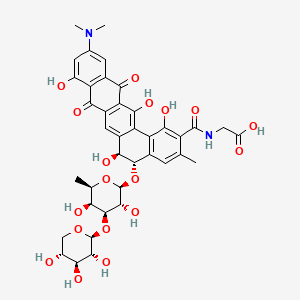
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the pyridazino and hydrazino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated indole derivative.
科学的研究の応用
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A plant hormone with growth-regulating effects.
2,3-Dimethylindole: Used in the synthesis of dyes and pigments.
Uniqueness
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
121282-86-8 |
|---|---|
分子式 |
C16H19N5O2 |
分子量 |
313.35 g/mol |
IUPAC名 |
7,8-dimethoxy-N-[(E)-2-methylpropylideneamino]-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C16H19N5O2/c1-9(2)7-17-20-16-15-11(8-18-21-16)10-5-13(22-3)14(23-4)6-12(10)19-15/h5-9,19H,1-4H3,(H,20,21)/b17-7+ |
InChIキー |
NHTGCVXWDILIQB-REZTVBANSA-N |
異性体SMILES |
CC(C)/C=N/NC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC |
正規SMILES |
CC(C)C=NNC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)







